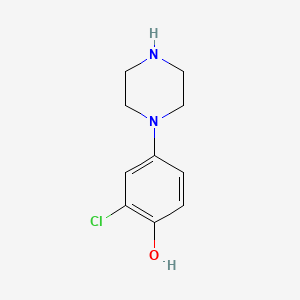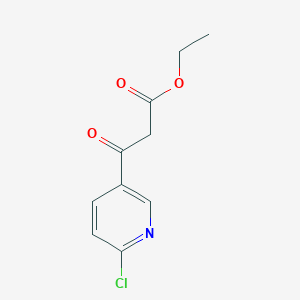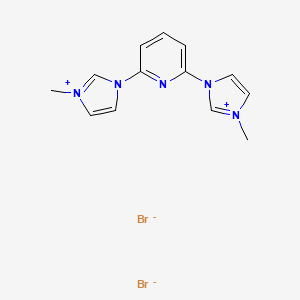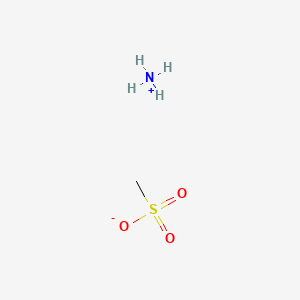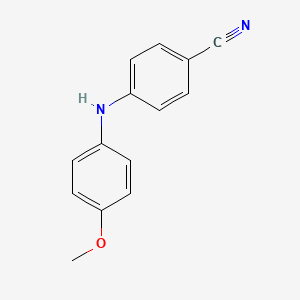
5-Chloropentylzinc bromide
Overview
Description
5-Chloropentylzinc bromide is an organozinc reagent with the linear formula Cl(CH2)5ZnBr . It has a molecular weight of 250.88 . It is typically available as a 0.5M solution in tetrahydrofuran (THF) .
Molecular Structure Analysis
The molecular structure of 5-Chloropentylzinc bromide consists of a zinc atom bonded to a bromine atom and a 5-chloropentyl group . The 5-chloropentyl group is a linear chain of five carbon atoms with a chlorine atom attached to one end .Physical And Chemical Properties Analysis
5-Chloropentylzinc bromide has a density of 0.956 g/mL at 25 °C . It is typically stored at temperatures between 2-8°C .Scientific Research Applications
Role in Disinfection By-products Formation
Effects on Trihalomethanes and Halogenacetic Acids : The interaction of bromide with chlorine during disinfection processes has been studied, focusing on the formation and speciation of disinfection by-products like trihalomethanes (THMs) and halogenacetic acids (HAAs). This research provides insights into how bromide, including compounds like 5-Chloropentylzinc bromide, affects the formation of these by-products (Chang, Lin, & Chiang, 2001).
Impact on Pharmaceutical and Personal Care Products Degradation : Studies have examined the role of bromide ions in the degradation of pharmaceuticals and personal care products (PPCPs) during UV/chlorine treatment, which is relevant in understanding the environmental fate of compounds like 5-Chloropentylzinc bromide (Cheng et al., 2018).
Modeling and Optimization of By-products
- Model Development for Predicting Levels : The development of models to predict the levels of by-products like THMs in chlorinated water is a significant application. This modeling helps in controlling the concentrations of such by-products, which may include brominated compounds derived from 5-Chloropentylzinc bromide (Singh, Rai, Pandey, & Sinha, 2011).
Analytical Methods
- Colorimetric Methods for Determining Bromide Concentrations : Analytical techniques, such as colorimetric methods, are vital for measuring bromide concentrations in various environmental matrices. Such methods are crucial in the analysis and monitoring of bromide-containing compounds including 5-Chloropentylzinc bromide (Lepore & Barak, 2009).
Environmental and Health Impact Studies
Investigation of Bromide's Role in Disinfection By-products : Research has focused on understanding how bromide ions influence the formation and types of disinfection by-products in water treatment processes. This is directly relevant to the environmental impact assessment of bromide-containing compounds like 5-Chloropentylzinc bromide (Uyak & Toroz, 2007).
Electrolysis of Bromide-containing Systems : The electrolysis of bromide in water systems, which is a part of fundamental research on water disinfection, helps understand the behavior of bromide-containing compounds such as 5-Chloropentylzinc bromide under such conditions (Bergmann, Iourtchouk, & Rollin, 2011).
Critical Review of Bromine Reactions : A critical review of the reactivity of bromine species with inorganic and organic compounds, including micropollutants, provides a comprehensive understanding of the chemical interactions involving bromide compounds like 5-Chloropentylzinc bromide (Heeb et al., 2014).
Synthesis and Applicationin Organic Chemistry
- Preparation and Application in Synthesis : Research into the preparation of 5-Chloropentylzinc bromide and its application in synthesizing furan derivatives demonstrates its utility in organic synthesis. This application is important for developing new chemical entities and pharmaceuticals (Rieke & Kim, 2011).
Environmental Studies
Impact on Drinking Water : Studies examining the effect of bromide concentration on the formation and speciation of halogenated disinfection by-products in chlorinated drinking water provide insights into the environmental and health impacts of bromide-based compounds like 5-Chloropentylzinc bromide (Pan & Zhang, 2013).
Alternative to Harmful Fumigants : Research on Kenyan plants as alternatives to methyl bromide for soil fumigation suggests the potential for developing environmentally safer alternatives to harmful fumigants, which could include bromide-containing compounds like 5-Chloropentylzinc bromide (Rugutt, Ngigi, Rugutt, & Ndalut, 2006).
Pharmaceuticals and Medical Research
Antineoplastic Drug Degradation : The study of the degradation of antineoplastic drugs by chlorine and bromine, including their interactions with compounds like 5-Chloropentylzinc bromide, is vital in understanding the stability and environmental fate of these drugs (Li et al., 2015).
Antioxidant and Cytocompatibility Studies : Investigations into the antioxidant properties and cytocompatibility of extracts in comparison to chemicals like bromides, provide insights into the biological activities and potential therapeutic applications of compounds including 5-Chloropentylzinc bromide (Bhavikatti et al., 2021).
Pharmaceutical Synthesis
- Synthesis of Analgesic Agents : Research into the synthesis of chloro and bromo-substituted compounds for potential analgesic applications, including studies on derivatives of 5-Chloropentylzinc bromide, is crucial for the development of new pharmaceuticals (Bachar & Lahiri, 2004).
Water Treatment Research
Studies on Disinfection By-products in Water Treatment : Extensive research on the formation of disinfection by-products from high bromide waters treated with various disinfectants, including studies on the behavior of bromide-based compounds like 5-Chloropentylzinc bromide, informs water treatment practices and public health (Richardson et al., 2003).
Bacteriochlorin Synthesis for Photochemical Studies : The synthesis of bacteriochlorins, which are candidates for photochemical studies, provides insights into the potential applications of bromide-containing compounds like 5-Chloropentylzinc bromide in the field of photochemistry and phototherapy (Krayer et al., 2010).
Environmental Impact
Wastewater Chlorination Studies : The effect of bromide ion on the formation of disinfection by-products during wastewater chlorination is a critical area of study for understanding the environmental impact of bromide-based compounds, including 5-Chloropentylzinc bromide (Sun, Wu, Hu, & Tian, 2009).
Lead Oxidation Catalysis : The catalytic effect of bromide on the oxidation of lead(ii) solids by chlorine in drinking water systems is an important area of research that could have implications for the use and environmental impact of bromide-containing compounds like 5-Chloropentylzinc bromide (Orta, Patton, & Liu, 2017).
Safety And Hazards
properties
IUPAC Name |
bromozinc(1+);1-chloropentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl.BrH.Zn/c1-2-3-4-5-6;;/h1-5H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTPNIAUPAWMIQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCCCl.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrClZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloropentylzinc bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




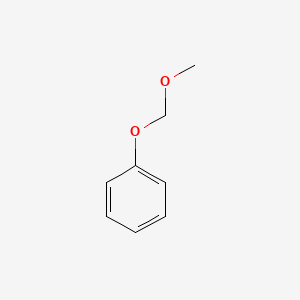
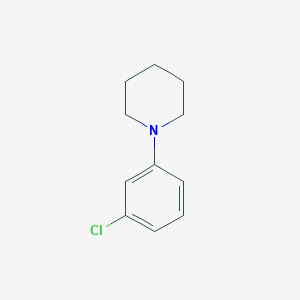
![2-Chloro-5-nitrobenzo[d]oxazole](/img/structure/B1599828.png)

